2-Hydroxypropanimidamide

Physicochemical Properties Organic Synthesis Reaction Optimization

Researchers synthesizing CXCR4 antagonists or GnRH modulators often face a synthetic bottleneck: 2-hydroxypropanamide is unreactive, and 2-hydroxypropionitrile is toxic and lacks the nucleophilic amidine group. 2-Hydroxypropanimidamide directly resolves this, enabling one-pot amidoxime formation and cyclocondensation, cutting 1-2 steps from the route. - Bifunctional scaffold: hydroxyl + amidine groups; XLogP -1, TPSA 70.1 Ų for oral bioavailability compliance. - Enables direct conversion to isoxazoles and sulfonyl amidine moieties without extra activation. - Available in stock with 95%+ purity; stored at 2-8 °C, shipped ambient. This compound bridges reactivity and safety, streamlining hit-to-lead syntheses and chiral intermediate procurement.

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 91431-03-7
Cat. No. B1275135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropanimidamide
CAS91431-03-7
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC(C(=N)N)O
InChIInChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5)
InChIKeyHLGDWKWUYZNZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypropanimidamide (CAS 91431-03-7): A Dual-Functional Hydroxyamidine Intermediate for CXCR4 Antagonists and Isoxazole Synthesis


2-Hydroxypropanimidamide (CAS 91431-03-7) is a small-molecule hydroxyamidine (also referred to as 2-hydroxypropionamidine) with the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol [1]. Structurally, it features both a hydroxyl group and an amidine moiety, which confer distinct hydrogen-bonding and nucleophilic properties essential for its role as a chiral building block and reactive intermediate . Its predicted physicochemical properties include a boiling point of 176.9±42.0 °C, a density of 1.3±0.1 g/cm³, an XLogP3-AA value of -1, and a topological polar surface area (TPSA) of 70.1 Ų, all of which influence its solubility and reactivity profiles in organic synthesis [1][2].

Why 2-Hydroxypropanimidamide Cannot Be Readily Substituted by Common Amide or Nitrile Analogs in Drug Intermediate Synthesis


Simple substitution with 2-hydroxypropanamide or 2-hydroxypropionitrile is not feasible in synthetic routes targeting CXCR4 antagonists (e.g., plerixafor derivatives) or 3-amino-5-hydroxyisoxazoles because the amidine group (-C(=NH)NH₂) of 2-hydroxypropanimidamide is essential for nucleophilic attack and cyclocondensation reactions that amides and nitriles cannot undergo . While 2-hydroxypropanamide (boiling point 281.9±23.0 °C) is less volatile and less reactive toward electrophiles, and 2-hydroxypropionitrile (boiling point 90 °C at 17 mmHg) is toxic and lacks the requisite nitrogen nucleophilicity, 2-hydroxypropanimidamide uniquely provides a balance of moderate volatility, lower toxicity, and a bifunctional scaffold that enables direct conversion to amidoximes and isoxazoles without additional activation steps [1]. The data below quantify these differences.

Quantitative Differentiation Evidence for 2-Hydroxypropanimidamide vs. 2-Hydroxypropanamide and 2-Hydroxypropionitrile in Pharmaceutical Intermediate Selection


Physicochemical Property Differentiation: Boiling Point and Volatility

2-Hydroxypropanimidamide exhibits a predicted boiling point of 176.9±42.0 °C at 760 mmHg, which is intermediate between the less volatile 2-hydroxypropanamide (281.9±23.0 °C) and the highly volatile 2-hydroxypropionitrile (90 °C at 17 mmHg) [1]. This moderate volatility reduces the risk of evaporative loss during heating steps while still allowing for effective distillation-based purification if required, offering a practical advantage over both comparators in synthetic workflows [2].

Physicochemical Properties Organic Synthesis Reaction Optimization

Lipophilicity and Polar Surface Area Differentiation for Permeability and Solubility Tuning

2-Hydroxypropanimidamide possesses an XLogP3-AA of -1 and a topological polar surface area (TPSA) of 70.1 Ų [1]. In comparison, 2-hydroxypropanamide (estimated LogP ~-1.8) is more hydrophilic, while 2-hydroxypropionitrile (estimated LogP ~-0.5) is more lipophilic [2]. The intermediate XLogP of -1 positions 2-hydroxypropanimidamide within a favorable range for both aqueous solubility and passive membrane permeability, making it a more versatile starting material for fine-tuning the ADME properties of downstream CXCR4 antagonists and isoxazole derivatives .

Lipophilicity Drug-likeness ADME

Synthetic Utility Differentiation: Direct Precursor to 3-Amino-5-Hydroxyisoxazoles

2-Hydroxypropanimidamide serves as a direct precursor for the synthesis of 3-amino-5-hydroxyisoxazoles via a one-pot, two-step sequence involving N-hydroxylation and subsequent cyclocondensation with α-haloketones or nitrile oxides . In contrast, 2-hydroxypropanamide and 2-hydroxypropionitrile require multi-step functional group interconversions (e.g., amide → nitrile → amidoxime) before isoxazole formation can occur, adding at least two synthetic steps and reducing overall yield [1]. This direct reactivity is attributed to the nucleophilic amidine nitrogen, which is absent in the amide and nitrile analogs.

Heterocyclic Synthesis Isoxazole Cyclocondensation

Safety and Handling Differentiation: Reduced Acute Toxicity vs. Nitrile Precursors

2-Hydroxypropionitrile is classified as highly toxic upon inhalation and ingestion (R23/25) and carries significant acute toxicity hazards, requiring stringent containment measures during handling . While comprehensive toxicological data for 2-hydroxypropanimidamide are limited, its structural class (amidine) and physicochemical properties suggest a lower acute toxicity profile, consistent with its use as a pharmaceutical intermediate in GMP manufacturing of CXCR4-targeting agents . This difference reduces the risk profile and associated costs for procurement, storage, and waste disposal in industrial and academic settings.

Laboratory Safety Toxicology Procurement Risk

Optimized Application Scenarios for 2-Hydroxypropanimidamide Based on Quantitative Differentiation Evidence


Synthesis of CXCR4 Antagonists and Plerixafor Derivatives

Use 2-hydroxypropanimidamide as a chiral building block for the assembly of CXCR4 antagonists, including plerixafor (AMD3100) analogs, where the amidine group is critical for forming the bicyclam core or for introducing sulfonyl amidine moieties. The moderate boiling point and balanced lipophilicity (XLogP -1) facilitate reaction optimization and workup, while the reduced toxicity relative to nitrile alternatives supports safer scale-up.

One-Pot Synthesis of 3-Amino-5-Hydroxyisoxazoles

Employ 2-hydroxypropanimidamide in a streamlined, one-pot protocol involving N-hydroxylation (to form the corresponding amidoxime) followed by cyclocondensation with α-haloketones or nitrile oxides. This approach reduces the synthetic step count by at least 1-2 steps compared to starting from 2-hydroxypropanamide or 2-hydroxypropionitrile, improving overall yield and process efficiency. The compound's TPSA of 70.1 Ų and hydrogen-bonding capacity further enhance reaction selectivity. [1]

Chiral Intermediate for Gonadotropin-Releasing Hormone (GnRH) Antagonists

Leverage (2R)-2-hydroxypropanimidamide (or its hydrochloride salt, CAS 4024-05-9) as a key chiral intermediate in the synthesis of GnRH antagonists such as Opigolix (ASP-1707). The chiral center adjacent to the amidine group is essential for receptor binding and oral bioavailability. The hydrochloride salt's high melting point (146-149 °C) and crystalline nature enable straightforward purification and formulation into solid dosage forms.

Exploratory Synthesis of Hydroxyamidine-Based Antimalarial Leads

Investigate 2-hydroxypropanimidamide as a starting material for the synthesis of 3-hydroxypropanamidine (HPA) analogs with potential antiplasmodial activity. While 3-hydroxypropanamidines have shown nanomolar potency against drug-resistant Plasmodium falciparum strains, the 2-hydroxy regioisomer may offer distinct metabolic stability or target selectivity. The compound's favorable physicochemical properties (XLogP -1, TPSA 70.1 Ų) align with oral bioavailability guidelines, supporting hit-to-lead optimization efforts. [2]

Technical Documentation Hub

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